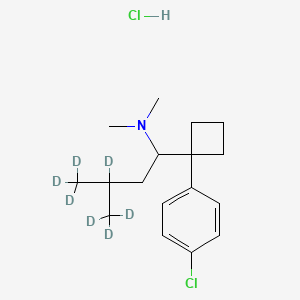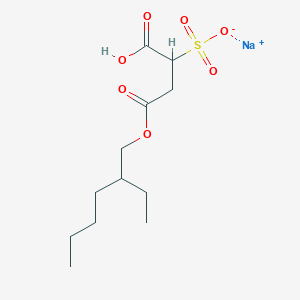![molecular formula C20H42O5Si2 B15295534 Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)
Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of two tert-butyldimethylsilyl (TBS) protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use (tert-Butyldimethylsilyloxy)acetaldehyde as a key intermediate. This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of complex molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with a focus on optimizing yield and purity through controlled reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The TBS protecting groups can be selectively removed under acidic or basic conditions to reveal hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and TBAF (Tetrabutylammonium fluoride) for deprotection of TBS groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate has several applications in scientific research:
Biology: The compound can be used to study enzyme-catalyzed reactions involving silyl-protected intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate involves its ability to act as a protected intermediate in various chemical reactions. The TBS groups protect hydroxyl functionalities, allowing selective reactions to occur at other sites within the molecule. Upon deprotection, the hydroxyl groups can participate in further reactions, facilitating the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoate
- Benzene, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-1-(1-methylethyl)-
Uniqueness
Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate is unique due to its specific stereochemistry and the presence of two TBS protecting groups. This makes it particularly useful in stereoselective synthesis and in reactions requiring selective protection and deprotection of hydroxyl groups.
Eigenschaften
Molekularformel |
C20H42O5Si2 |
|---|---|
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
methyl (5S,6S)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]-7-oxoheptanoate |
InChI |
InChI=1S/C20H42O5Si2/c1-19(2,3)26(8,9)24-16(13-12-14-18(22)23-7)17(15-21)25-27(10,11)20(4,5)6/h15-17H,12-14H2,1-11H3/t16-,17+/m0/s1 |
InChI-Schlüssel |
APCGALBQEURKLH-DLBZAZTESA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCCC(=O)OC)[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CCCC(=O)OC)C(C=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


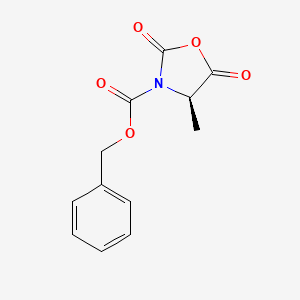
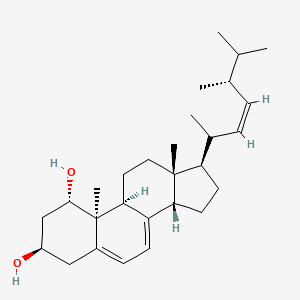


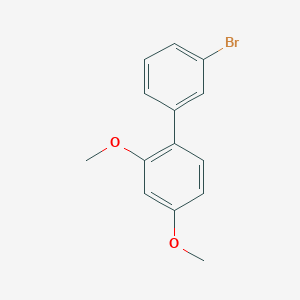
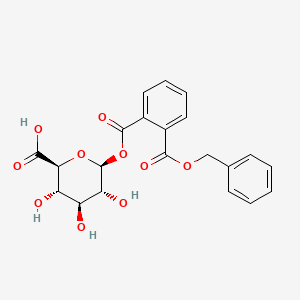
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)

![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
